molecular formula C12H16N2O3 B3148739 Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate CAS No. 65559-51-5

Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate

Cat. No.: B3148739
CAS No.: 65559-51-5
M. Wt: 236.27 g/mol
InChI Key: LMMCSPQKCDZVTC-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate is a chemical compound with a complex structure that includes an amino group, a phenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate typically involves the reaction of 2-amino-3-phenylpropanoic acid with methyl chloroacetate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-amino-3-phenylpropanoic acid+methyl chloroacetateMethyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate+HCl\text{2-amino-3-phenylpropanoic acid} + \text{methyl chloroacetate} \rightarrow \text{this compound} + \text{HCl} 2-amino-3-phenylpropanoic acid+methyl chloroacetate→Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-[(2S)-2-amino-3-phenylpropanamido]propanoate
  • Ethyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate
  • Methyl 2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanamido]acetate

Uniqueness

Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

methyl 2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-17-11(15)8-14-12(16)10(13)7-9-5-3-2-4-6-9/h2-6,10H,7-8,13H2,1H3,(H,14,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMCSPQKCDZVTC-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC(=O)C(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate
Reactant of Route 4
Reactant of Route 4
Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate
Reactant of Route 5
Reactant of Route 5
Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate
Reactant of Route 6
Reactant of Route 6
Methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.